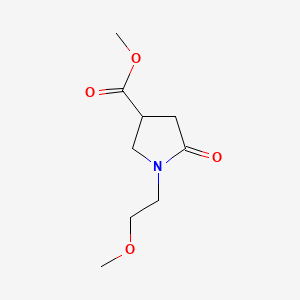

methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrrolidine, which is a cyclic amine. The “methyl 1-(2-Methoxyethyl)” part suggests that a methyl group is attached to the first carbon of the pyrrolidine ring, and a 2-methoxyethyl group is also attached to this carbon. The “2-oxo” indicates a carbonyl group (C=O) on the second carbon of the ring, and the “4-carboxylate” suggests a carboxylate group (COO-) on the fourth carbon .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of organic reactions, including amine alkylation and esterification .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrrolidine ring, a five-membered ring with one nitrogen and four carbon atoms. The various groups (methyl, 2-methoxyethyl, carbonyl, and carboxylate) would be attached at the specified positions .

Chemical Reactions Analysis

The compound, due to the presence of the carbonyl and carboxylate groups, might undergo various reactions typical of these functional groups, such as nucleophilic addition or substitution .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Biochemistry and Molecular Biology .

Summary of the Application

The compound is used in the enzymatic synthesis of 2’-modified nucleic acids, which are of interest in nucleic acid-based drug development .

Methods of Application or Experimental Procedures

The researchers discovered a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase. Engineering of the gate to reduce steric bulk in the context of a previously described RNA polymerase activity unlocks the synthesis of 2’-modified RNA oligomers .

Results or Outcomes

The efficient synthesis of both defined and random-sequence 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O- (2-methoxyethyl)-RNA (MOE-RNA) oligomers up to 750 nt was achieved. This enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs, and the elaboration of mixed 2’OMe-/MOE-RNA aptamers with high affinity for vascular endothelial growth factor .

Synthesis of Thermoplastic Polyurethane

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Summary of the Application

The compound is used in the synthesis of thermoplastic poly (2-methoxyethyl acrylate)-based polyurethane (PU) .

Methods of Application or Experimental Procedures

The PMEA-based PUs with various molecular weights were synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .

Results or Outcomes

Dynamic mechanical analysis (DMA) revealed that the storage modulus and the melting temperature of PMEA-based PU significantly increased from 1.5 × 10^4 Pa to 2.3 × 10^5 Pa and from 25 °C to 73 °C, respectively, as the molecular weight of PMEA-based PU increased .

Electrochemical Stability of Ionic Liquids

Specific Scientific Field

This application falls under the field of Electrochemistry .

Summary of the Application

The compound is used in the study of the electrochemical stability of ionic liquids, which are being used to replace conventional organic solvents in various applications due to their unique features such as inherent ionic conductivity, high thermal stability, wide liquid state temperature range, and high electrochemical stability .

Methods of Application or Experimental Procedures

The electrochemical stability of 22 commercially available hydrophobic ionic liquids was measured at different temperatures to systematically investigate ionic liquids towards electrolytes for supercapacitors in harsh weather conditions .

Results or Outcomes

The study evaluated the influence of the cations, anions, and the presence of functional groups on the observed electrochemical stability window which ranged from 4.1 to 6.1 V .

Synthesis of Ionic Liquids

Specific Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

The compound is used in the synthesis of 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, an ionic liquid .

Methods of Application or Experimental Procedures

The specific methods of synthesis are not provided in the source .

Results or Outcomes

The synthesized ionic liquid has a pH of 5 in water .

Synthesis of Poly(N,N-bis(2-methoxyethyl)acrylamide)

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Summary of the Application

The compound is used in the synthesis of polymers of N,N-bis(2-methoxyethyl)acrylamide .

Methods of Application or Experimental Procedures

The specific methods of synthesis are not provided in the source .

Results or Outcomes

The synthesized polymer exhibits thermosensitive behavior in aqueous solution .

Synthesis of 2’-O-methyl- and 2’-O-(2-methoxyethyl)-RNA

Specific Scientific Field

This application falls under the field of Biochemistry and Molecular Biology .

Summary of the Application

The compound is used in the synthesis of 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers .

Methods of Application or Experimental Procedures

The researchers discovered a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase. Engineering of the gate to reduce steric bulk in the context of a previously described RNA polymerase activity unlocks the synthesis of 2’-modified RNA oligomers .

Results or Outcomes

The efficient synthesis of both defined and random-sequence 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers up to 750 nt was achieved. This enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs, and the elaboration of mixed 2’OMe-/MOE-RNA aptamers with high affinity for vascular endothelial growth factor .

Orientations Futures

Propriétés

IUPAC Name |

methyl 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-13-4-3-10-6-7(5-8(10)11)9(12)14-2/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFRWFKGEMSVJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(CC1=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594545.png)

![2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid](/img/structure/B594557.png)